molecular formula C22H25N3O B12270511 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-phenylbutanamide

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-phenylbutanamide

Cat. No.: B12270511
M. Wt: 347.5 g/mol
InChI Key: VZFARBHEYOESAT-UHFFFAOYSA-N
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Description

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-phenylbutanamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-phenylbutanamide typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 1-methyl-1H-pyrazol-5-amine with appropriate reagents to form the pyrazole core.

    Attachment of the phenyl group: The pyrazole ring is then functionalized with a phenyl group through electrophilic aromatic substitution or other suitable methods.

    Formation of the butanamide moiety: The final step involves the formation of the butanamide group through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the amide group or other reducible functionalities.

    Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary amines or alcohols.

Scientific Research Applications

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-phenylbutanamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and phenyl groups can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
  • 3-chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-yl (phenyl)methanone hydrochloride

Uniqueness

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and applications across various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

IUPAC Name

N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-2-phenylbutanamide

InChI

InChI=1S/C22H25N3O/c1-3-20(18-7-5-4-6-8-18)22(26)23-15-13-17-9-11-19(12-10-17)21-14-16-24-25(21)2/h4-12,14,16,20H,3,13,15H2,1-2H3,(H,23,26)

InChI Key

VZFARBHEYOESAT-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCC2=CC=C(C=C2)C3=CC=NN3C

Origin of Product

United States

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